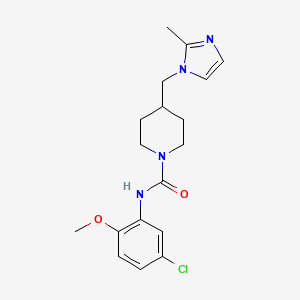![molecular formula C25H22N2O6S B2728470 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 872196-54-8](/img/structure/B2728470.png)
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, commonly known as MSQ, is a synthetic compound that has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of MSQ is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. MSQ may also inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
MSQ has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of bacteria and fungi. In animal studies, MSQ has been shown to have a low toxicity profile and no adverse effects on liver and kidney function.
Advantages and Limitations for Lab Experiments
One advantage of using MSQ in lab experiments is its low toxicity profile. This allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, MSQ is not water-soluble, which can make it difficult to use in certain types of experiments.
Future Directions
Future studies on MSQ could include further investigation of its mechanism of action, as well as its potential as an anticancer agent in vivo. MSQ could also be studied for its potential as an anti-inflammatory and antioxidant agent, as well as its effects on bacterial and fungal growth. Additionally, research could be done to develop more water-soluble forms of MSQ for use in experiments.
In conclusion, MSQ is a synthetic compound that has shown promising results in scientific research applications, particularly in the field of cancer research. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
Synthesis Methods
MSQ can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4-nitrobenzaldehyde. This compound is then reduced to 2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4-aminobenzaldehyde, which is then reacted with 4-chloro-3-nitrobenzenesulfonyl chloride to form MSQ.
Scientific Research Applications
MSQ has been studied for its potential as an anticancer agent. In vitro studies have shown that MSQ inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MSQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-17-11-13-18(14-12-17)34(30,31)23-15-27(21-9-5-3-7-19(21)25(23)29)16-24(28)26-20-8-4-6-10-22(20)33-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIWZFKZDOSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

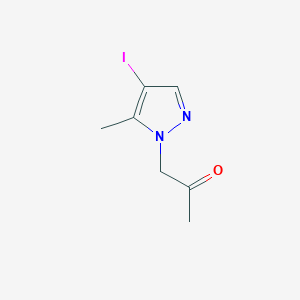


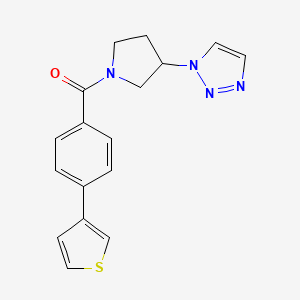
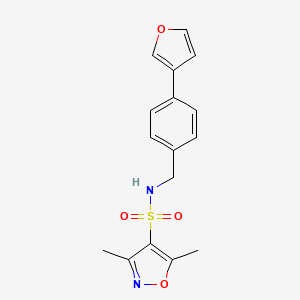
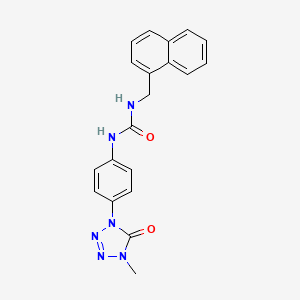

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)
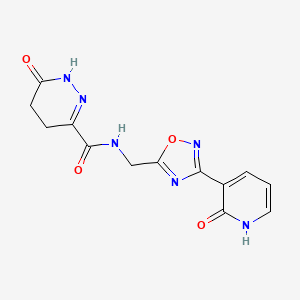
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)
![3-(3,4-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2728406.png)


